Fabp4/5-IN-5
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Overview
Description
Fabp4/5-IN-5 is a compound that acts as an inhibitor for fatty acid binding proteins 4 and 5 (FABP4 and FABP5). These proteins are involved in the transport and metabolism of fatty acids within cells. Inhibiting these proteins can have significant effects on metabolic processes and has potential therapeutic applications in treating metabolic disorders, cancer, and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fabp4/5-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and reagents . The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial-grade solvents and reagents, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Fabp4/5-IN-5 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions could result in the formation of various derivatives of this compound with different functional groups.
Scientific Research Applications
Fabp4/5-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of FABP4 and FABP5 in fatty acid metabolism and transport.
Biology: Helps in understanding the biological functions of FABP4 and FABP5 in various cellular processes.
Medicine: Potential therapeutic applications in treating metabolic disorders, cancer, and other diseases by inhibiting FABP4 and FABP5
Industry: Could be used in the development of new drugs targeting FABP4 and FABP5.
Mechanism of Action
Fabp4/5-IN-5 exerts its effects by binding to the active sites of FABP4 and FABP5, thereby inhibiting their function. This inhibition disrupts the transport and metabolism of fatty acids within cells, leading to various downstream effects. The molecular targets and pathways involved include the regulation of lipid homeostasis, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
RO6806051: A dual inhibitor of FABP4 and FABP5.
Uniqueness
Fabp4/5-IN-5 is unique in its ability to inhibit both FABP4 and FABP5, making it a versatile tool for studying the functions of these proteins and their roles in various diseases. Its dual inhibitory action provides a broader range of applications compared to compounds that target only one of the proteins.
Properties
Molecular Formula |
C23H14ClF2NO4S |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
5-[[4-(2-chloro-4-fluorophenyl)naphthalen-1-yl]sulfonylamino]-2-fluorobenzoic acid |
InChI |
InChI=1S/C23H14ClF2NO4S/c24-20-11-13(25)5-7-17(20)16-8-10-22(18-4-2-1-3-15(16)18)32(30,31)27-14-6-9-21(26)19(12-14)23(28)29/h1-12,27H,(H,28,29) |
InChI Key |
HHSDIPPODRKHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)F)C(=O)O)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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